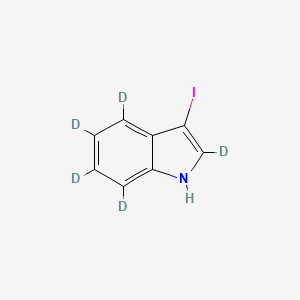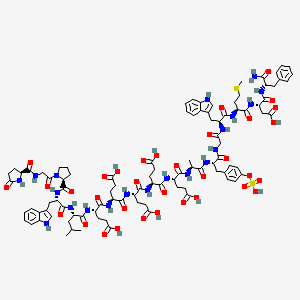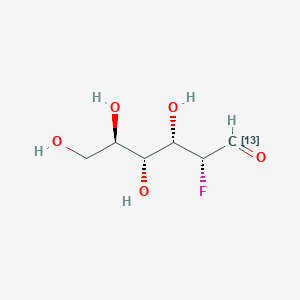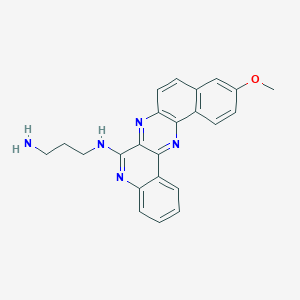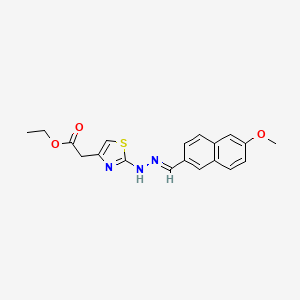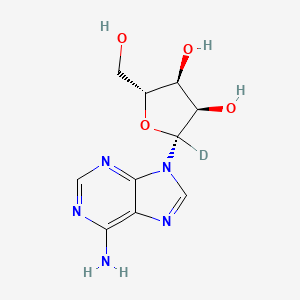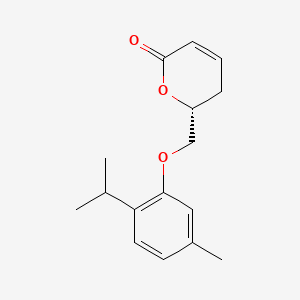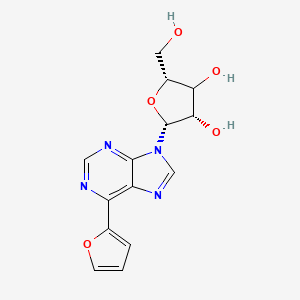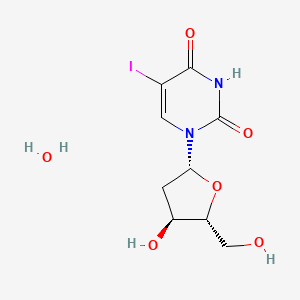
Idoxuridine monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Idoxuridine monohydrate is an iodinated analogue of the nucleosides deoxyuridine and thymidine. It was first synthesized by William H. Prusoff at Yale University in 1958. This compound became the first antiviral drug approved by the United States Food and Drug Administration for topical use against herpes simplex keratitis . This compound is primarily used as an antiviral agent due to its ability to inhibit viral DNA synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of idoxuridine involves the iodination of deoxyuridine. The process typically includes the following steps:
Iodination: Deoxyuridine is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom into the uracil ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the idoxuridine.
Industrial Production Methods: Industrial production of idoxuridine monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deoxyuridine are iodinated using industrial-grade reagents and equipment.
Purification and Formulation: The crude product is purified and formulated into various dosage forms, such as ophthalmic solutions and ointments.
Analyse Des Réactions Chimiques
Types of Reactions: Idoxuridine monohydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in idoxuridine can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: Idoxuridine can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., thiols, amines) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives of idoxuridine .
Applications De Recherche Scientifique
Idoxuridine monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Employed in research on DNA replication and repair mechanisms.
Medicine: Primarily used in the treatment of viral eye infections, such as herpes simplex keratitis.
Industry: Utilized in the development of antiviral formulations and drug delivery systems.
Mécanisme D'action
Idoxuridine monohydrate acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. This results in the production of faulty DNA that cannot infect or destroy tissue . The virus-infected cell can only be attacked during the period of active DNA synthesis .
Comparaison Avec Des Composés Similaires
Trifluridine: Another nucleoside analogue used to treat viral eye infections.
Acyclovir: A guanosine analogue used to treat herpes simplex virus infections.
Foscarnet: An antiviral agent that inhibits viral DNA polymerase.
Uniqueness of Idoxuridine Monohydrate: this compound is unique due to its specific mechanism of action, which involves the incorporation of an iodine atom into the uracil component of deoxyuridine. This modification blocks base pairing during viral DNA replication, making it an effective antiviral agent for topical use .
Propriétés
Numéro CAS |
17140-71-5 |
|---|---|
Formule moléculaire |
C9H13IN2O6 |
Poids moléculaire |
372.11 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C9H11IN2O5.H2O/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3H2,(H,11,15,16);1H2/t5-,6+,7+;/m0./s1 |
Clé InChI |
JWEOOFXTRSOJNN-VWZUFWLJSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O.O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


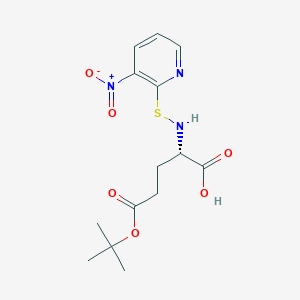
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
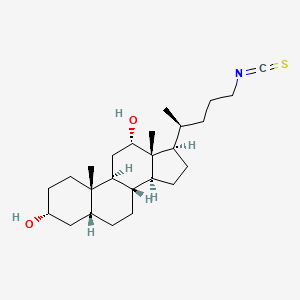
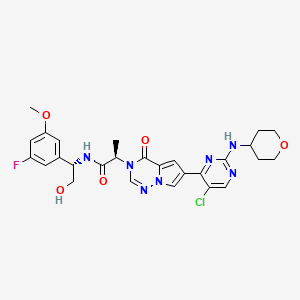
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
